molecular formula C22H16ClN5O2S B2711589 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189968-88-4

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2711589
CAS RN: 1189968-88-4
M. Wt: 449.91
InChI Key: RERZLDDCSYZWPB-UHFFFAOYSA-N
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Description

The compound “3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a complex organic molecule. It contains several functional groups and rings, including an indole ring, a triazole ring, and a pyrazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, specific details about the synthesis of this exact compound are not available in the retrieved papers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The presence of the indole ring, the triazole ring, and the pyrazine ring contribute to its complex structure .

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis and biological evaluation of compounds related to the chemical structure , revealing significant antimicrobial properties. For instance, novel pyrazoline and pyrazole derivatives, including [1,2,4]triazolo and triazino analogues, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown efficacy against a range of gram-positive and gram-negative bacteria, as well as fungal species, indicating their potential as antimicrobial agents (Hassan, 2013).

Antifungal and Antibacterial Agents

A series of triazole and thiadiazole derivatives bearing pyrazole moieties have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited marked inhibition of bacterial and fungal growth, nearly equal to standard drugs, highlighting their potential as effective antimicrobial agents (Reddy, 2010).

Microwave-Assisted Synthesis and Antimicrobial Evaluation

Microwave-assisted synthesis has been employed to create novel compounds with indole moieties, demonstrating significant antifungal and antibacterial activities. This approach not only reduces the synthesis time but also enhances the yield and potency of the compounds, suggesting a practical method for developing effective antimicrobial agents (Gomha, 2011).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for triazolo[4,3-a]pyrazines, providing a convenient and efficient approach to creating these compounds. Such methodologies could be instrumental in producing a wide range of compounds for further evaluation in various scientific research applications, including as potential therapeutics (Lee, 1989).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, similar compounds have been found to exhibit various biological activities. For instance, some indole derivatives have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

7-(3-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-13-16(23)6-4-8-18(13)27-9-10-28-20(21(27)30)25-26-22(28)31-12-19(29)15-11-24-17-7-3-2-5-14(15)17/h2-11,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERZLDDCSYZWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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